molecular formula C7H11N3 B1291724 N2,N2-dimethylpyridine-2,4-diamine CAS No. 90008-36-9

N2,N2-dimethylpyridine-2,4-diamine

Cat. No.: B1291724
CAS No.: 90008-36-9
M. Wt: 137.18 g/mol
InChI Key: MTQLMFXHGFWFIX-UHFFFAOYSA-N
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Description

N2,N2-dimethylpyridine-2,4-diamine is an organic compound with the molecular formula C7H11N3. It is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 4 of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N2,N2-dimethylpyridine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-diaminopyridine with dimethyl sulfate under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the methylation process. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions. The process may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N2,N2-dimethylpyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N2,N2-dimethylpyridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially as a precursor for pharmaceutical intermediates.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N2-dimethylpyridine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: N2,N2-dimethylpyridine-2,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity profiles in chemical reactions .

Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQLMFXHGFWFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90008-36-9
Record name 2-N,2-N-dimethylpyridine-2,4-diamine
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